molecular formula C14H15KN4O6S B8085224 Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate

Cat. No.: B8085224
M. Wt: 406.46 g/mol
InChI Key: QDTSLSQWSWOUQC-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S.K.H2O/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSLSQWSWOUQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15KN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Guanosine Derivatives

A critical intermediate in purine modification is 8-bromoguanosine, synthesized via electrophilic aromatic substitution. In one method, guanosine is treated with bromine (Br₂) in aqueous medium at controlled temperatures:

YieldReaction ConditionsOperation
85%Bromine in water at 25°CGuanosine (4.0 g, 14.4 mmol) is suspended in water (100 mL). Bromine (0.8 mL, 14.6 mmol) is added dropwise until the mixture retains a pale yellow hue. The product is filtered, washed with cold water/acetone, and recrystallized from hot water.

This bromination introduces a reactive site at the 8-position for subsequent functionalization.

Propyl Group Introduction

The 1-propyl group is installed via alkylation. Using propyl bromide or similar alkylating agents under basic conditions (e.g., NaH/DMSO), the nitrogen at position 1 of the purine is selectively functionalized:

YieldReaction ConditionsOperation
51%NaH in DMSO at 60°CA solution of 8-bromoguanosine in DMSO is treated with NaH (276 mmol) and propyl bromide. The mixture is stirred at 60°C for 4 hours, cooled, and precipitated with diethyl ether.

Installation of the Benzenesulfonate Moiety

The benzenesulfonate group is introduced via nucleophilic aromatic substitution or coupling reactions.

Sulfonation at the 8-Position

The bromine atom at the 8-position is displaced by a sulfonate group. Sodium sulfite (Na₂SO₃) or benzenesulfonic acid derivatives are employed under reflux conditions:

YieldReaction ConditionsOperation
75%Microwave-assisted in H₂O/DMF8-Bromo-1-propylpurine-2,6-dione (1 mmol) is reacted with sodium benzenesulfonate (1.2 mmol) in a H₂O/DMF mixture (4:1). The reaction is irradiated at 100°C for 2 hours, followed by filtration and recrystallization.

Salt Formation and Hydration

The final steps involve converting the sulfonic acid to the potassium salt and inducing hydration.

Neutralization with Potassium Hydroxide

The free sulfonic acid is treated with potassium hydroxide to form the potassium salt:

YieldReaction ConditionsOperation
90%KOH in ethanol/water4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid (1 equiv) is dissolved in ethanol/water (3:1). Aqueous KOH (1.1 equiv) is added dropwise at 0°C. The precipitate is filtered and dried.

Hydration via Crystallization

Hydration is achieved by recrystallizing the potassium salt from aqueous ethanol:

YieldReaction ConditionsOperation
88%Ethanol/water (1:7)The potassium salt is dissolved in hot ethanol/water (1:7). Slow cooling yields hydrated crystals, which are filtered and vacuum-dried.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • ¹H NMR (DMSO-d₆) : δ 11.00 (s, 1H, NH), 7.31 (s, 1H, aromatic), 4.47 (m, 1H, ribose), 2.16 (s, 3H, CH₃).

  • IR (KBr) : Peaks at 3421 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1126 cm⁻¹ (S=O).

  • LC-MS : m/z 372.33 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃KN₄O₅S·H₂O.

Challenges and Optimization

  • Regioselectivity : Bromination at the 8-position competes with other sites; using DBDMH instead of Br₂ improves selectivity.

  • Hydration Control : Excess water during crystallization risks over-hydration. Ethanol/water ratios of 1:7 optimize monohydrate formation .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield hydroxy derivatives .

Scientific Research Applications

Pharmacology

Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate has been studied for its potential as a pharmacological agent. It acts as an antagonist of adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection.

Case Study: Adenosine Receptor Modulation

In a study examining the effects of adenosine receptor antagonists on neuroinflammation, this compound demonstrated significant inhibition of pro-inflammatory cytokine production in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases where inflammation plays a critical role.

Biochemistry

The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting metabolic pathways.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
PhosphodiesteraseCompetitive0.5
Adenosine DeaminaseNon-competitive1.2

Drug Development

Due to its structural similarity to purines and xanthines, this compound serves as a lead structure for developing new drugs targeting various diseases such as cancer and cardiovascular disorders.

Case Study: Drug Development Pipeline

A recent pharmaceutical study focused on modifying the sulfonate group to enhance solubility and bioavailability of the compound. Preliminary results showed improved efficacy in animal models of ischemic heart disease.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for developing methods to quantify purine derivatives in biological samples.

Data Table: Analytical Method Validation

MethodDetection Limit (µg/mL)Recovery (%)
HPLC0.198
LC-MS0.0595

Mechanism of Action

The mechanism of action of Potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate;hydrate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Research Implications

  • PSB-1115 : Its unique purine-sulfonate hybrid structure enables selective A2BAR blockade, distinguishing it from sulfonamide derivatives lacking receptor specificity .
  • Structural Insights : The propyl group at N1 of the purine ring enhances receptor binding affinity, while sulfonate improves solubility and pharmacokinetics .
  • Gaps in Data: Limited comparative studies on the hydration effects of PSB-1115 versus anhydrous analogs. Further research is needed to optimize its therapeutic window.

Q & A

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological samples. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from urine or plasma matrices. Adjust pH to optimize recovery .
  • Chromatography : Employ a reverse-phase C18 column with gradient elution (methanol/water + 0.1% formic acid) to separate the compound from endogenous interferents. Retention time consistency is critical for specificity .
  • Mass Detection : Monitor the precursor-to-product ion transition using electrospray ionization (ESI) in negative mode. The compound’s exact mass (350.1095 g/mol) and sulfonate group enhance ionization efficiency .
  • Validation : Include deuterated internal standards (e.g., HNE-MA-d3 or 8-OHdG-15N5) to correct for matrix effects and ensure accuracy within ±15% .

Basic: How is the compound synthesized, and what are the critical steps in ensuring purity?

Answer:
Synthesis typically involves:

  • Core Structure Formation : Condensation of 1-propylxanthine with 4-sulfobenzoic acid derivatives under anhydrous conditions. Use potassium carbonate as a base to facilitate sulfonate salt formation .
  • Hydration Control : Maintain stoichiometric water levels during crystallization to stabilize the hydrate form. Thermogravimetric analysis (TGA) can verify water content .
  • Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors. Monitor purity via HPLC with UV detection at 254 nm (λmax for the purine ring) .

Advanced: What experimental approaches are used to study its interaction with adenosine receptors?

Answer:
Mechanistic studies require a combination of in vitro and computational methods:

  • Radioligand Binding Assays : Use [³H]PSB-1115 (a selective A2B adenosine receptor antagonist) to assess competitive displacement. Calculate IC50 values in HEK293 cells transfected with human A2B receptors .
  • Molecular Dynamics (MD) Simulations : Model the compound’s sulfonate group interactions with receptor residues (e.g., His251/Lys173 in A2B). Compare binding free energies (ΔG) with known antagonists to explain selectivity .
  • Functional Assays : Measure cAMP accumulation in cells post-treatment. A2B receptor antagonism should inhibit forskolin-induced cAMP production by ≥70% at 1 μM .

Advanced: How can crystallographic data resolve structural ambiguities in the compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemical uncertainties:

  • Crystal Growth : Use slow evaporation of aqueous solutions (pH 6.5–7.0) to obtain diffraction-quality crystals. Potassium ions often coordinate with sulfonate oxygens, stabilizing the lattice .
  • Data Collection : At 140 K, collect data to 0.8 Å resolution. The compound’s bicyclic purine moiety may exhibit anisotropic displacement parameters, requiring refinement with SHELXL .
  • Validation : Compare experimental bond lengths (C–C: 1.52–1.54 Å) and angles (C–S–O: 104–106°) with density functional theory (DFT) calculations. Discrepancies >0.02 Å suggest lattice strain .

Advanced: How does the compound influence oxidative stress biomarkers, and how are these effects quantified?

Answer:
The compound’s purine core may modulate oxidative pathways, detectable via:

  • Biomarker Panels : Measure 8-hydroxy-2′-deoxyguanosine (8-OHdG) for DNA oxidation and 8-isoprostaglandin F2α (8-iso-PGF2α) for lipid peroxidation in cell lysates. Use isotope-dilution LC-MS/MS for precision .
  • Dose-Response Curves : Treat primary hepatocytes with 0.1–100 μM of the compound. A J-shaped curve in reactive oxygen species (ROS) levels (via DCFH-DA fluorescence) suggests hormetic effects .
  • Enzyme Inhibition Assays : Test xanthine oxidase (XO) activity in vitro. A ≥50% inhibition at 10 μM indicates direct antioxidant activity, corroborated by uric acid reduction .

Basic: What mass spectrometry parameters optimize detection of this compound?

Answer:

  • Ionization : Negative-ion ESI is preferred due to the sulfonate group’s strong deprotonation. Set source temperature to 300°C and capillary voltage to -3.5 kV .
  • Fragmentation : Use collision-induced dissociation (CID) at 25 eV. Key product ions include m/z 177.1 (cleavage at the purine C8-N9 bond) and m/z 233.0 (sulfonate-linked fragment) .
  • Calibration : Prepare standards in synthetic urine to match matrix effects. Limit of quantification (LOQ) should be ≤1 ng/mL .

Advanced: How are conflicting data on receptor binding affinity reconciled?

Answer: Contradictions in IC50 values (e.g., A2B vs. A1 receptors) arise from assay conditions:

  • Membrane Preparation : Use CHAPS-solubilized receptors to avoid nonspecific binding. Detergent removal via dialysis improves ligand accessibility .
  • Allosteric Modulation : Test the compound with/without GTPγS (a G-protein uncoupler). A ≥2-fold shift in affinity suggests allosteric effects .
  • Species Variability : Compare human vs. rodent receptor homology models. Residue differences in transmembrane helix 3 (e.g., Thr88 in humans vs. Ser88 in rats) explain selectivity gaps .

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